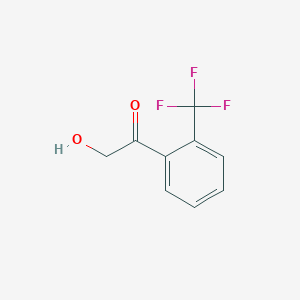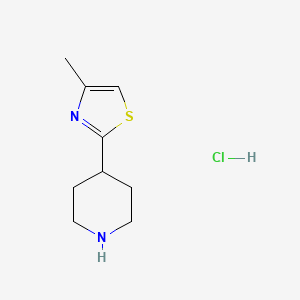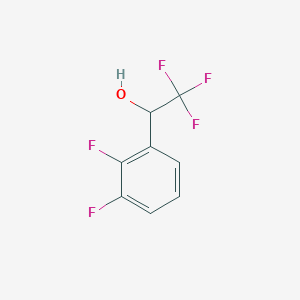
4-Butyl-1,3-oxazolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Butyloxazolidine-2,5-dione is a chemical compound with the molecular formula C7H11NO3 and a molecular weight of 157.17 g/mol . It is a white crystalline solid that is slightly soluble in water and sensitive to moisture . This compound is widely used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-butyloxazolidine-2,5-dione can be achieved through various methods. One common approach involves the reaction of L-aspartic acid with tert-butylamine in ethanol to form the corresponding tert-butyl ester. This ester is then treated with acetic anhydride and a catalytic amount of sodium hydroxide to form the N-acetyl derivative. Hydrolysis of the N-acetyl derivative with hydrochloric acid yields the free carboxylic acid, which is then cyclized with tert-butylamine in ethanol to form the oxazolidine ring. The tert-butyl group is removed using hydrochloric acid to yield the final product.
Industrial Production Methods: Industrial production methods for 4-butyloxazolidine-2,5-dione typically involve large-scale synthesis using similar reaction pathways as described above. The use of microwave irradiation and catalytic systems can enhance the efficiency and yield of the synthesis .
化学反応の分析
Types of Reactions: 4-Butyloxazolidine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can form stable diastereomeric complexes with metal ions, making it useful as a chiral building block in organic synthesis.
Common Reagents and Conditions: Common reagents used in the reactions of 4-butyloxazolidine-2,5-dione include tert-butyl chloroformate, triethylamine, acetic anhydride, and hydrochloric acid. Reaction conditions often involve the use of ethanol as a solvent and microwave irradiation to enhance reaction rates .
科学的研究の応用
4-Butyloxazolidine-2,5-dione is widely used in scientific research for its unique properties. It serves as a chiral building block in the synthesis of peptides, which are important molecules in biological systems. Additionally, it is used as a starting material in the synthesis of other compounds, such as drugs and agrochemicals. The compound is also used as a catalyst in various chemical reactions, including asymmetric hydrogenation and aldol reactions.
作用機序
The mechanism of action of 4-butyloxazolidine-2,5-dione involves the formation of stable diastereomeric complexes with metal ions. These complexes can influence the stereochemistry of reactions, making the compound useful as a chiral auxiliary in organic synthesis. The exact molecular targets and pathways involved in its mechanism of action are not fully understood but are believed to involve interactions with metal ions and other reactive species.
類似化合物との比較
4-Butyloxazolidine-2,5-dione can be compared with other similar compounds, such as oxazolidinones and thiazolidinones . Oxazolidinones, like linezolid and tedizolid, are known for their antibiotic properties and ability to inhibit bacterial protein synthesis . Thiazolidinones, on the other hand, have shown various biological activities, including anticancer and antidiabetic properties . The uniqueness of 4-butyloxazolidine-2,5-dione lies in its ability to form stable diastereomeric complexes with metal ions, making it a valuable chiral building block in organic synthesis.
List of Similar Compounds:- Oxazolidinones (e.g., linezolid, tedizolid)
- Thiazolidinones (e.g., pioglitazone, rosiglitazone)
- Oxazolidines (e.g., N-propargyloxazolidines)
特性
CAS番号 |
6271-01-8 |
|---|---|
分子式 |
C7H11NO3 |
分子量 |
157.17 g/mol |
IUPAC名 |
4-butyl-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C7H11NO3/c1-2-3-4-5-6(9)11-7(10)8-5/h5H,2-4H2,1H3,(H,8,10) |
InChIキー |
IDLCGAPAQNQOQR-UHFFFAOYSA-N |
正規SMILES |
CCCCC1C(=O)OC(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-[2-(furan-2-yl)-2-oxoethylidene]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B11721573.png)






![4,7-dichloro-1H-benzo[d][1,2,3]triazole](/img/structure/B11721615.png)
